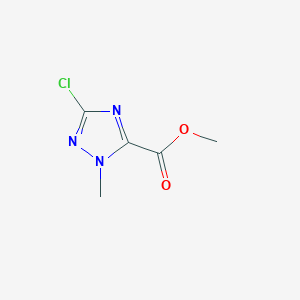

Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate

Overview

Description

“Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate” is a chemical compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain three nitrogen atoms in a five-membered ring .

Synthesis Analysis

This compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .Molecular Structure Analysis

The molecular structure of “this compound” is complex and specific. The crystal structure of this compound has been analyzed .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can be used in the preparation of 1H-1,2,4-triazole-3-carbohydrazide . It may also be used in the synthesis of several nucleoside analogues .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 196-199 °C (lit.) . The compound is solid in form .Scientific Research Applications

Synthesis and Biological Activity

1,2,4-Triazole derivatives, including the specific methyl 3-chloro variant, play a significant role in the development of new drugs due to their diverse biological activities. Research emphasizes their potential for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds are target structures evaluated in various biological assays due to their broad spectrum of activity (Ferreira et al., 2013).

Green Chemistry and Sustainability

The synthesis of 1,2,4-triazole derivatives, including eco-friendly approaches, is a growing area of interest. Studies have focused on microwave irradiation and the use of easily recoverable catalysts to create these compounds, highlighting the importance of energy-saving and sustainable methods in chemical synthesis (de Souza et al., 2019).

Material Science Applications

1,2,4-Triazole derivatives are also noted for their applications in material science, including the development of heat-resistant polymers and electrochemically stable, mechanically strong proton-conducting membranes with high ionic conductivity under anhydrous conditions and at high temperatures. This showcases the versatility of these compounds beyond biological applications, offering significant benefits in various industrial applications (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition

Another important application is in the field of corrosion inhibition. 1,2,4-triazole derivatives, including those structurally related to methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate, have been found effective as corrosion inhibitors for metals such as copper and steel in aggressive media. This application is crucial in extending the life of metal structures and components in various industrial sectors (Hrimla et al., 2021).

Safety and Hazards

Mechanism of Action

1,2,4-triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties .

The mechanism of action of 1,2,4-triazoles generally involves interaction with enzymes or receptors in the cell, leading to inhibition or activation of certain biochemical pathways. The specific targets and mode of action can vary greatly depending on the specific structure and functional groups of the compound .

The pharmacokinetics of 1,2,4-triazoles, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors such as the compound’s solubility, stability, and molecular size can affect its bioavailability and pharmacokinetic properties .

The action of 1,2,4-triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and interaction with its targets .

properties

IUPAC Name |

methyl 5-chloro-2-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-9-3(4(10)11-2)7-5(6)8-9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAUVVXOXLNQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

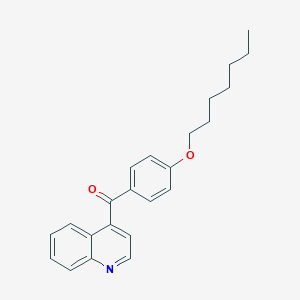

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1459516.png)

![Hydrazine, [5-chloro-2-(ethylthio)phenyl]-](/img/structure/B1459519.png)

![4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline](/img/structure/B1459520.png)

![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1459522.png)

amine hydrochloride](/img/structure/B1459529.png)